molecular formula C17H18N2O2 B15064145 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol CAS No. 856437-82-6

2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol

Cat. No.: B15064145
CAS No.: 856437-82-6
M. Wt: 282.34 g/mol
InChI Key: XYHIQIZXHBQQCU-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol is a complex organic compound with a molecular formula of C17H18N2O2 This compound is characterized by the presence of an indole ring, a phenol group, and a propylamino chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol typically involves the reaction of indole derivatives with phenolic compounds under controlled conditions. One common method includes the use of a base-catalyzed reaction where indole is reacted with a halogenated phenol in the presence of a suitable base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial-scale production would likely involve similar synthetic routes but optimized for larger quantities. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The indole ring can be reduced under specific conditions.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, potentially altering their function. The indole ring can interact with nucleic acids, influencing gene expression and cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxy-3-indol-1-yl-ethylamino)-phenol
  • 2-(2-Hydroxy-3-indol-1-yl-methylamino)-phenol
  • 2-(2-Hydroxy-3-indol-1-yl-butylamino)-phenol

Uniqueness

2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol is unique due to its specific propylamino chain, which influences its chemical reactivity and biological activity. Compared to its analogs with different alkyl chains, this compound exhibits distinct properties that make it valuable for targeted research applications.

Properties

CAS No.

856437-82-6

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2-[(2-hydroxy-3-indol-1-ylpropyl)amino]phenol

InChI

InChI=1S/C17H18N2O2/c20-14(11-18-15-6-2-4-8-17(15)21)12-19-10-9-13-5-1-3-7-16(13)19/h1-10,14,18,20-21H,11-12H2

InChI Key

XYHIQIZXHBQQCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(CNC3=CC=CC=C3O)O

Origin of Product

United States

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